6-Ethylpyridine-3-carbonyl chloride
Description
6-Ethylpyridine-3-carbonyl chloride is a pyridine derivative featuring an ethyl group at position 6 and a reactive carbonyl chloride (-COCl) moiety at position 3. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for synthesizing amides, esters, and other derivatives via nucleophilic acyl substitution. Its structure combines electron-donating (ethyl) and electron-withdrawing (carbonyl chloride) groups, influencing its electronic properties and reactivity.
Properties
CAS No. |
121070-97-1 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
6-ethylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-2-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3 |
InChI Key |
VLBPWPGWPKPGPU-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(C=C1)C(=O)Cl |
Canonical SMILES |
CCC1=NC=C(C=C1)C(=O)Cl |
Synonyms |
3-Pyridinecarbonyl chloride, 6-ethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyridine ring significantly impact reactivity:
- 6-Ethylpyridine-3-carbonyl chloride : The ethyl group at position 6 (electron-donating) may slightly deactivate the ring, while the carbonyl chloride at position 3 (electron-withdrawing) activates the ring for electrophilic substitution at adjacent positions.
- 4-Chloro-6-methyl-3-pyridinecarbonitrile (): The chloro and nitrile groups at positions 4 and 3, respectively, create strong electron-withdrawing effects, directing reactivity toward nucleophilic aromatic substitution. This compound reacts with amines to form 4-amino derivatives, highlighting the influence of substituent positioning.
- 6-Chloro-2-iodo-3-methylpyridine (): Halogens (Cl, I) at positions 6 and 2 enhance electrophilic substitution at position 4 or 5, while the methyl group at position 3 provides steric hindrance.
Functional Group Reactivity
Functional groups determine reaction pathways:
- Carbonyl Chloride (-COCl) : Highly reactive toward nucleophiles (e.g., amines, alcohols), making it ideal for synthesizing amides or esters.
- Nitrile (-CN) (): Less reactive than carbonyl chlorides but useful in cyclization or reduction reactions to form amines.
- Ester (-COOCH3) (): Requires harsher conditions for nucleophilic attack compared to carbonyl chlorides, limiting its utility in rapid derivatization.
Data Table: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
